2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
2092020-54-5 |
|---|---|
Molecular Formula |
C7H5F4NO |
Molecular Weight |
195.11 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H5F4NO/c8-4-2-1-3-12-5(4)6(13)7(9,10)11/h1-3,6,13H |
InChI Key |
JNXWGLARRJZWRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(C(F)(F)F)O)F |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Derivatization Studies of 2,2,2 Trifluoro 1 3 Fluoropyridin 2 Yl Ethan 1 Ol
Transformations of the Carbinol Hydroxyl Group
The secondary alcohol functionality in 2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-ol is a primary site for chemical modification. The presence of the adjacent trifluoromethyl group enhances the acidity of the hydroxyl proton and influences the reactivity of the carbinol carbon.
Oxidation Reactions to Ketones
The oxidation of the secondary alcohol in this compound to the corresponding ketone, 2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-one, is a fundamental transformation. The strong electron-withdrawing effect of the trifluoromethyl group can make this oxidation more challenging compared to non-fluorinated analogues. However, several effective methods have been developed for the oxidation of α-trifluoromethyl alcohols. researchgate.net
Commonly employed oxidizing agents for this purpose include chromium-based reagents such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC). These reagents are typically used in stoichiometric amounts in chlorinated solvents like dichloromethane. Another effective method involves the use of a catalytic amount of a stable nitroxide radical, such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl (ACT), in the presence of a stoichiometric terminal oxidant like potassium persulfate (K₂S₂O₈). researchgate.net This catalytic approach offers a milder and more environmentally friendly alternative to heavy metal-based oxidants.
The general reaction scheme for the oxidation is as follows:

Table 1: Representative Oxidation Conditions for α-Trifluoromethyl Alcohols
| Oxidizing Agent/System | Typical Reaction Conditions | Expected Product |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | 2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-one |
| Pyridinium Dichromate (PDC) | CH₂Cl₂ or DMF, room temperature | 2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-one |
| ACT (cat.) / K₂S₂O₈ | Acetonitrile/water, 50 °C | 2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-one |
Note: The yields for the specific oxidation of this compound have not been explicitly reported in the literature; however, analogous oxidations of other aryl α-trifluoromethyl alcohols proceed in good to excellent yields under these conditions. researchgate.net
Esterification and Etherification Reactions
The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives, and etherification with alkylating agents.
Esterification can be achieved by reacting the alcohol with a carboxylic acid under acidic catalysis (e.g., sulfuric acid), or more commonly with an acid chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270), triethylamine). The use of an acid anhydride, such as acetic anhydride, in the presence of a base like pyridine, is a standard method for forming the corresponding acetate (B1210297) ester.
Etherification can be accomplished by deprotonating the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which is then treated with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction.

Table 2: Plausible Esterification and Etherification Reactions
| Reaction Type | Reagents | Expected Product |
| Esterification | Acetic anhydride, Pyridine | 2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethyl acetate |
| Etherification | 1. Sodium hydride2. Methyl iodide | 2-(1-methoxy-2,2,2-trifluoroethyl)-3-fluoropyridine |
Reactions of the Pyridine Nucleus
The 3-fluoropyridine (B146971) ring in the title compound is susceptible to various transformations, including electrophilic and nucleophilic aromatic substitution, as well as coordination to metal ions via the pyridine nitrogen.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. Furthermore, under acidic conditions often employed for EAS, the pyridine nitrogen is protonated, further deactivating the ring.
When EAS does occur, the position of substitution is influenced by the existing substituents. In 3-fluoropyridine, the fluorine atom is an ortho, para-director, while the pyridine nitrogen directs incoming electrophiles to the meta position (C-3 and C-5). The trifluoroethan-1-ol substituent at the C-2 position is sterically hindering and electron-withdrawing, further deactivating the ring. The interplay of these electronic and steric effects makes predicting the regiochemical outcome of EAS challenging. However, it is anticipated that any substitution would likely occur at the C-5 position, which is meta to the nitrogen and para to the fluorine, and less sterically hindered than the C-4 position.
Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring, particularly when substituted with electron-withdrawing groups, is activated towards nucleophilic aromatic substitution (SₙAr). In this compound, the fluorine atom can act as a leaving group. SₙAr reactions on pyridines preferentially occur at the C-2 and C-4 positions due to the ability of the nitrogen atom to stabilize the intermediate Meisenheimer complex through resonance.
While the fluorine is at the C-3 position, the presence of the electron-withdrawing trifluoroethan-1-ol group at the C-2 position and the inherent electron deficiency of the pyridine ring could potentially facilitate nucleophilic substitution of the fluorine atom. However, SₙAr at the C-3 position is generally less favorable than at the C-2 or C-4 positions. The reaction of 3-fluoropyridine with strong nucleophiles would likely require harsh reaction conditions. It has been reported that the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the excellent leaving group ability of fluoride (B91410) in these systems. nih.gov

Table 3: Potential Nucleophilic Aromatic Substitution Reaction
| Nucleophile | Reagents and Conditions | Potential Product |
| Sodium methoxide | NaOMe, MeOH, heat | 2,2,2-trifluoro-1-(3-methoxypyridin-2-yl)ethan-1-ol |
Coordination Chemistry Involving the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom allows it to act as a ligand and coordinate to a variety of metal centers, forming coordination complexes. The coordination ability of the pyridine nitrogen in this compound is expected to be influenced by the electronic effects of the substituents on the ring. The fluorine atom and the trifluoroethan-1-ol group are both electron-withdrawing, which would decrease the basicity of the pyridine nitrogen and potentially weaken its coordination to metal ions compared to unsubstituted pyridine.
Nevertheless, it is expected to form stable complexes with a range of transition metals. The hydroxyl group of the carbinol substituent could also potentially participate in coordination, leading to the formation of chelate complexes where the compound acts as a bidentate ligand.
Modifications Involving the Trifluoromethyl Moiety
Direct chemical modification of the trifluoromethyl (CF₃) group is notoriously challenging due to the high strength of the carbon-fluorine bond. The inertness of this group is a key attribute that often imparts desirable properties such as metabolic stability and increased lipophilicity to parent molecules. However, recent advancements in synthetic chemistry have opened avenues for transformations that, while not directly altering the C-F bonds of the existing CF₃ group, involve its strategic replacement or the modification of the adjacent carbon atom.
Research into the reactivity of similar structures suggests that the hydroxyl group in proximity to the trifluoromethyl moiety can influence its chemical behavior. One potential transformation is deoxygenative trifluoromethylation, a process where an alcohol is converted into a trifluoromethyl-containing alkane. While specific studies on this compound are not extensively documented in publicly available literature, general methodologies involving copper metallaphotoredox catalysis have been developed for the deoxytrifluoromethylation of a broad range of alcohols. This type of reaction typically involves the in-situ activation of the alcohol, for instance with a benzoxazolium salt, followed by the introduction of the trifluoromethyl group from a suitable reagent like trifluoroiodomethane (CF₃I).
Another theoretical avenue for modification involves reactions at the carbon atom bearing both the hydroxyl and trifluoromethyl groups. Oxidation of the secondary alcohol to a ketone would yield 2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethanone. This resulting trifluoromethyl ketone is a versatile intermediate for a variety of subsequent transformations, including nucleophilic additions to the carbonyl group, which could introduce further diversity to the molecular scaffold.
It is important to note that direct C-H functionalization of the trifluoromethyl group itself is not a common or facile transformation. The reactivity in this part of the molecule is predominantly centered on the functional groups attached to the carbon bearing the CF₃ moiety.
Transition Metal-Catalyzed Coupling Reactions for Scaffold Diversification
The 3-fluoropyridine ring of this compound is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are instrumental in scaffold diversification, allowing for the introduction of a wide range of substituents at different positions on the pyridine ring, thereby enabling the synthesis of libraries of compounds for screening purposes. The fluorine atom at the 3-position can act as a leaving group in some coupling reactions, or it can electronically influence the reactivity of other positions on the ring. More commonly, for derivatization, a halogen (such as bromine or iodine) would be introduced at other positions of the pyridine ring to serve as a handle for these coupling reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide or triflate. For the diversification of the this compound scaffold, a halogenated derivative (e.g., at the 4, 5, or 6-position of the pyridine ring) would be reacted with a variety of aryl or heteroaryl boronic acids or esters. Research on trifluoromethyl-substituted pyridylboronic acids has demonstrated their successful participation in Suzuki-Miyaura cross-coupling reactions to yield heteroaryl-(trifluoromethyl)pyridines in good to excellent yields. The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent like dioxane or toluene.
| Catalyst System | Coupling Partner | Base | Solvent | Yield (%) |
| Pd(PPh₃)₄ / P(t-Bu)₃ | Arylboronic Acid | K₂CO₃ | Toluene/H₂O | 51-98 |
| Pd(dppf)Cl₂ | Heteroarylboronic Acid | Na₂CO₃ | Dioxane | 75-95 nih.gov |
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of a palladium complex and a copper(I) salt. A halogenated derivative of this compound could be coupled with various terminal alkynes to introduce alkynyl moieties. These alkynyl-substituted pyridines are valuable intermediates for further transformations. Studies on related trifluoromethyl-substituted pyrazoles have shown that Sonogashira couplings can be effectively carried out, even with chloro-substituents, under microwave-assisted conditions. beilstein-journals.orgresearchgate.net
| Catalyst System | Coupling Partner | Base | Solvent | Conditions | Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | Terminal Alkyne | Et₃N | THF | Room Temp | 85-97 scirp.org |
| Pd(PPh₃)₂Cl₂ | Terminal Alkyne | t-BuNH₂ | N/A | Microwave | 51-92 beilstein-journals.orgresearchgate.net |
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of carbon-nitrogen bonds, allowing for the arylation of amines. By reacting a halogenated derivative of the title compound with a wide range of primary or secondary amines, a diverse set of amino-substituted pyridines can be accessed. The choice of phosphine (B1218219) ligand is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results. wikipedia.org
| Catalyst | Ligand | Amine | Base | Solvent | Yield (%) |
| Pd₂(dba)₃ | BINAP | Primary Amine | NaOt-Bu | Toluene | 60-95 |
| Pd(OAc)₂ | XPhos | Secondary Amine | Cs₂CO₃ | Dioxane | 70-98 |
These transition metal-catalyzed reactions provide a powerful toolkit for the late-stage functionalization of the this compound scaffold, enabling the rapid generation of diverse molecular architectures.
Advanced Spectroscopic and Structural Elucidation of 2,2,2 Trifluoro 1 3 Fluoropyridin 2 Yl Ethan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and dynamic analysis of 2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-ol. The presence of magnetically active nuclei such as ¹H, ¹³C, ¹⁹F, and ¹⁵N allows for a detailed investigation of its molecular framework and conformational preferences in solution.
Stereochemical Assignments through Advanced NMR Techniques
The stereochemistry of this compound can be unequivocally determined using advanced NMR techniques. The presence of a chiral center at the carbinol carbon necessitates the use of methods that can probe the three-dimensional arrangement of atoms.
One powerful approach involves the use of through-space ¹H-¹⁹F spin-spin couplings, which can be observed in ¹H NMR spectra and confirmed with ¹H-¹⁹F heteronuclear Overhauser effect spectroscopy (HOESY) experiments. nih.gov These through-space couplings (TSCs) are distinct from through-bond couplings and are highly dependent on the spatial proximity of the coupled nuclei. nih.gov For instance, a HOESY experiment on this molecule would be expected to show cross-peaks between the fluorine atoms of the trifluoromethyl group and the proton on the chiral carbon, as well as with nearby protons on the pyridine (B92270) ring. The intensities of these cross-peaks are inversely proportional to the sixth power of the distance between the nuclei, providing crucial information for stereochemical assignment.
Furthermore, the analysis of ³J(¹⁹F,¹H) coupling constants can reveal the relative orientation of the fluorine atoms. nih.gov These vicinal coupling constants are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship. By measuring these couplings, it is possible to deduce the preferred conformation around the C-C bond connecting the trifluoromethyl group and the chiral center.
Table 1: Expected ¹H and ¹⁹F NMR Data for Stereochemical Analysis
| Nuclei | Expected Chemical Shift Range (ppm) | Key Coupling Constants (Hz) | Technique for Determination |
| Carbinol ¹H | 5.0 - 6.0 | ³J(H,F) ≈ 5-8 | ¹H NMR, ¹H-¹⁹F COSY |
| Pyridyl ¹H | 7.0 - 8.5 | ³J(H,H), ⁴J(H,F) | ¹H NMR, ¹H-¹H COSY |
| CF₃ ¹⁹F | -70 to -80 | ³J(F,H) ≈ 5-8 | ¹⁹F NMR |
| Pyridyl ¹⁹F | -120 to -140 | ⁴J(F,H), ⁵J(F,F) | ¹⁹F NMR |
Note: The chemical shift ranges are estimations based on similar structures and can vary depending on the solvent and other experimental conditions.
Dynamic NMR Studies for Conformational Analysis
Dynamic NMR (DNMR) spectroscopy is an essential tool for investigating the conformational dynamics of flexible molecules like this compound. unibas.it The molecule can exist in various conformations due to rotation around the single bonds, particularly the C-C bond between the pyridine ring and the chiral center, and the C-O bond of the alcohol group.
Variable-temperature (VT) NMR experiments can be employed to study these conformational exchange processes. At low temperatures, the rate of interconversion between different conformers may become slow enough on the NMR timescale to allow for the observation of separate signals for each conformer. As the temperature is increased, these signals will broaden and eventually coalesce into a single time-averaged signal. By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange, such as the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the process. unibas.it
Computational methods, such as Density Functional Theory (DFT) calculations, can be used in conjunction with DNMR data to model the potential energy surface of the molecule and identify the stable conformers and the transition states connecting them. unibas.it This combined experimental and theoretical approach provides a comprehensive understanding of the conformational landscape of the molecule. Factors such as intramolecular hydrogen bonding between the hydroxyl group and the pyridine nitrogen or the fluorine atom can significantly influence the conformational preferences. nih.gov
X-ray Crystallography and Solid-State Structural Analysis
While NMR provides information about the structure and dynamics in solution, X-ray crystallography offers a precise picture of the molecule's conformation in the solid state. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles. researchgate.net
This technique would also reveal the details of the intermolecular interactions that govern the crystal packing, such as hydrogen bonding and halogen bonding. The hydroxyl group is expected to be a primary hydrogen bond donor, potentially forming hydrogen bonds with the nitrogen atom or the fluorine atom of the pyridine ring of a neighboring molecule. The trifluoromethyl group and the fluorine on the pyridine ring can also participate in weaker C-H···F and F···F interactions. rsc.org
The solid-state structure can be compared with the solution-state conformations determined by NMR to assess the influence of the crystal packing forces on the molecular geometry. Polymorphism, the ability of a compound to exist in more than one crystal form, could also be investigated, as different polymorphs can exhibit distinct physical properties. rsc.org
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 11.5 |
| c (Å) | 10.0 |
| β (°) | 95.0 |
| Z | 4 |
| Key Bond Length (C-O) (Å) | 1.42 |
| Key Bond Angle (O-C-C) (°) | 110 |
| Key Torsion Angle (N-C-C-O) (°) | 60 |
Note: This is a hypothetical table to illustrate the type of data obtained from an X-ray crystallography experiment.
Vibrational Spectroscopy (FTIR, Raman) for Specific Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and their local environment. wikipedia.org
The FTIR spectrum is expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The position and shape of this band can provide insights into the extent of hydrogen bonding. The C-F stretching vibrations of the trifluoromethyl group will give rise to strong absorptions typically in the 1100-1300 cm⁻¹ region. The C-F stretch of the fluoropyridine ring is expected around 1230-1250 cm⁻¹. conferenceworld.in The aromatic C-C and C-N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region. nih.gov
Raman spectroscopy, being complementary to FTIR, is particularly useful for observing non-polar or weakly polar vibrations. The symmetric stretching vibrations of the pyridine ring are often strong in the Raman spectrum. The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. nih.gov
Table 3: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200-3600 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-F (CF₃) | Stretching | 1100-1300 |
| C-F (pyridyl) | Stretching | 1230-1250 |
| C=C, C=N (pyridyl) | Stretching | 1400-1600 |
| C-O | Stretching | 1000-1100 |
High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule and for elucidating its fragmentation pathways upon ionization. nih.gov This information is crucial for confirming the molecular structure and for understanding the molecule's stability and reactivity in the gas phase.
Using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the molecule can be gently ionized to produce the protonated molecule [M+H]⁺. The high-resolution capability of instruments like quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometers allows for the accurate mass measurement of the molecular ion and its fragment ions, enabling the determination of their elemental formulas. kobv.de
Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented by collision-induced dissociation (CID), can be used to map out the fragmentation pathways. For this compound, characteristic fragmentation patterns would be expected. For example, the loss of a water molecule (H₂O) from the protonated molecule is a common fragmentation pathway for alcohols. Cleavage of the C-C bond between the chiral carbon and the trifluoromethyl group could lead to the formation of a [CF₃]⁺ ion or the loss of a neutral CF₃ radical. Fragmentation of the pyridine ring could also occur, leading to a series of characteristic product ions. preprints.org By carefully analyzing the MS/MS spectra, a detailed fragmentation mechanism can be proposed, providing further confirmation of the molecule's structure.
Computational and Theoretical Investigations of 2,2,2 Trifluoro 1 3 Fluoropyridin 2 Yl Ethan 1 Ol
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are essential for determining the electronic properties of a molecule, which in turn dictate its stability, reactivity, and spectroscopic characteristics. emerginginvestigators.org Methods like Density Functional Theory (DFT) are commonly used to calculate these properties. schrodinger.com The electronic and optical properties of molecules can be described by utilizing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), collectively known as frontier molecular orbitals (FMOs). wikipedia.orgnih.gov
The energy difference between the HOMO and LUMO is the HOMO-LUMO gap. wikipedia.org This gap is a critical parameter for assessing molecular stability and reactivity; a larger gap generally implies higher kinetic stability and lower chemical reactivity. emerginginvestigators.orgnih.govresearchgate.net For many nitrogen-based drug compounds, this energy gap typically falls within the range of 3.5-4.5 eV. emerginginvestigators.org Calculations also reveal other key electronic descriptors, such as ionization potential, electron affinity, and the distribution of atomic charges, which can predict sites for electrophilic and nucleophilic attack. emerginginvestigators.org
Table 1: Key Electronic Properties Determined by Quantum Chemical Calculations
| Property | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the molecule's ability to donate electrons (ionization potential). emerginginvestigators.org |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the molecule's ability to accept electrons (electron affinity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. wikipedia.org | Indicates chemical reactivity and kinetic stability; a larger gap suggests greater stability. nih.govresearchgate.net |
| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Helps in understanding electrostatic interactions and identifying reactive sites. emerginginvestigators.org |
While specific computational studies detailing these values for 2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-ol are not widely available in the literature, the principles of FMO theory provide a robust framework for predicting its behavior. nih.gov
Mechanistic Pathway Modeling and Transition State Analysis
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of complex molecules. DFT calculations, for instance, can be used to map out the potential energy surface of a reaction, identifying the most likely pathway from reactants to products. researchgate.net This involves locating transition states—the highest energy points along the reaction coordinate—and calculating their energies to determine the activation energy of the reaction.
The synthesis of related fluorinated pyridines can occur through methods such as electrophilic fluorination of dihydropyridines. mdpi.com Similarly, the creation of the trifluoroethanol moiety often involves the reduction of trifluoroacetic acid derivatives or the reaction of trifluoroethanol with other reagents. wikipedia.org
For a reaction involving this compound, theoretical modeling would aim to:
Identify Reactants and Products: Define the starting materials and final products of the synthetic step.
Propose a Reaction Mechanism: Hypothesize a plausible sequence of bond-breaking and bond-forming events.
Locate Transition States: Calculate the geometry and energy of the transition state for each step. A transition state represents the energy barrier that must be overcome for the reaction to proceed.
Calculate Activation Energy: Determine the energy difference between the reactants and the transition state. This value is crucial for predicting the reaction rate.
Analyze Intermediates: Identify any stable intermediates that may form along the reaction pathway.
By comparing the activation energies of different possible pathways, chemists can predict the most favorable reaction conditions and understand the factors that control the reaction's outcome. researchgate.net
Conformational Analysis and Energy Landscape Mapping
Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. mdpi.com The relative stability of these conformers is determined by calculating their potential energy, which allows for the mapping of the molecule's energy landscape.
For molecules containing fluoroalcohol groups, such as 2,2,2-trifluoroethanol (B45653) (TFE), the gauche conformation is often the most stable. researchgate.net This preference can be influenced by factors like intramolecular hydrogen bonding and hyperconjugation. nih.gov In clusters of 2-fluoropyridine (B1216828) and TFE, the gauche conformation of TFE is maintained, indicating its inherent stability. nih.gov The introduction of fluorine atoms into a molecule can significantly alter the conformational preferences and create a substantial energy gap between different conformers. mdpi.commdpi.com
The conformational analysis of this compound would involve rotating the key single bonds—primarily the C-C bond between the pyridine (B92270) ring and the ethanol (B145695) group, and the C-O bond of the alcohol—and calculating the energy at each step. This process generates a potential energy surface that reveals the lowest-energy conformers (global and local minima) and the energy barriers (rotational barriers) between them. researchgate.net
Table 2: Factors Influencing the Conformation of this compound
| Factor | Description | Expected Influence |
| Steric Hindrance | Repulsive interactions between bulky groups. | Influences the preferred rotational angles to minimize spatial clash. |
| Intramolecular Hydrogen Bonding | Interaction between the hydroxyl hydrogen and an electronegative atom (e.g., fluorine or the pyridine nitrogen). | Can stabilize specific conformers, particularly gauche forms. researchgate.net |
| Hyperconjugation | Interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital. | A key factor in explaining the stability of the gauche conformer in fluoroethanols. nih.gov |
| Dipole-Dipole Interactions | Electrostatic interactions between polar bonds. | Affects the relative orientation of the trifluoromethyl group and the fluoropyridine ring. |
Understanding the preferred conformation is crucial as it can directly impact the molecule's ability to interact with other molecules, including biological targets.
Analysis of Intermolecular Interactions and Hydrogen Bonding
Intermolecular interactions are the forces that govern how molecules interact with each other. For this compound, these forces are critical for understanding its physical properties (like boiling point and solubility) and its behavior in solution.
The presence of the hydroxyl (-OH) group makes the molecule a potent hydrogen bond donor. researchgate.net The trifluoromethyl group enhances the acidity of the hydroxyl proton, making it a stronger donor than a non-fluorinated alcohol. wikipedia.org The nitrogen atom in the pyridine ring and the fluorine atoms can act as hydrogen bond acceptors.
Computational studies on clusters of 2-fluoropyridine and 2,2,2-trifluoroethanol (TFE) have shown that these molecules can form chain-like structures through hydrogen bonding. nih.gov These studies also identified weaker interactions, such as those between a C-H bond on the pyridine ring and a fluorine atom on the TFE molecule. nih.gov Due to its electron-withdrawing trifluoromethyl group, TFE is a good hydrogen bond donor but a poorer acceptor compared to ethanol. researchgate.net
Table 3: Potential Intermolecular Interactions for this compound
| Interaction Type | Donor | Acceptor |
| Strong Hydrogen Bond | Hydroxyl (-OH) group | Pyridine Nitrogen |
| Hydrogen Bond | Hydroxyl (-OH) group | Oxygen/Fluorine of another molecule |
| Weak C-H···F/O Interaction | Pyridyl C-H | Fluorine/Oxygen of another molecule nih.gov |
| Dipole-Dipole Interaction | Polar C-F and C-N bonds | Polar bonds on adjacent molecules |
| π-π Stacking | Pyridine ring | Pyridine ring of another molecule |
Quantum chemical calculations can be used to quantify the strength of these interactions by analyzing the geometry and binding energy of molecular dimers and larger clusters. This analysis provides a detailed picture of the non-covalent forces that define the molecule's condensed-phase behavior.
Applications of 2,2,2 Trifluoro 1 3 Fluoropyridin 2 Yl Ethan 1 Ol in Complex Organic Synthesis
As Chiral Building Blocks in Asymmetric Synthesis
Enantiomerically pure alcohols containing heteroaromatic rings are highly sought-after intermediates for pharmacologically active compounds and as ligands for asymmetric catalysts. The title compound, 2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-ol, serves as an exemplary chiral building block, providing access to stereochemically defined molecules.
The synthesis of such chiral fluorinated alcohols can be achieved with high enantioselectivity through chemoenzymatic methods. A common approach involves the asymmetric reduction of the corresponding prochiral ketone, 2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethanone, using alcohol dehydrogenases. For instance, the alcohol dehydrogenase from Lactobacillus kefir has been successfully employed to reduce various fluorinated acyl pyridine (B92270) derivatives, yielding the corresponding chiral alcohols with high enantiomeric excess (95% to >99%) and in excellent yields.
Once obtained in enantiopure form, this chiral alcohol can be used in stereoselective synthesis. The hydroxyl group can be derivatized or used to direct subsequent reactions, while the stereocenter influences the formation of new chiral centers in the target molecule. This is particularly valuable in the synthesis of complex natural products and pharmaceuticals where precise control of stereochemistry is critical for biological activity. A bimetallic copper/ruthenium relay catalytic system, for example, has been used to achieve stereo- and skeleton-divergent synthesis of chiral fluorinated N-heterocycles from allenic alcohols, demonstrating the importance of controlling stereochemistry in these systems.
Table 1: Chemoenzymatic Synthesis of Chiral Pyridine-Based Alcohols
| Substrate (Prochiral Ketone) | Enzyme Source | Product (Chiral Alcohol) | Enantiomeric Excess (ee) | Yield |
|---|---|---|---|---|
| α-Trifluoroacetyl Pyridine Derivatives | Alcohol Dehydrogenase (Lactobacillus kefir) | Chiral α-Trifluoromethyl Pyridyl Alcohols | 95 – >99% | Up to 98% |
| α-Difluoroacetyl Pyridine Derivatives | Alcohol Dehydrogenase (Lactobacillus kefir) | Chiral α-Difluoromethyl Pyridyl Alcohols | High | 36 – 98% |
As Precursors for Advanced Fluorinated Scaffolds
Fluorinated building blocks are essential for creating advanced molecular scaffolds with tailored properties for pharmaceutical and agrochemical applications. The compound this compound is an ideal precursor for such scaffolds due to the presence of multiple fluorine atoms and reactive functional groups. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, while the fluoropyridine ring offers a site for various coupling and substitution reactions.
The alcohol functionality can be readily converted into other functional groups, such as halides or tosylates, to facilitate nucleophilic substitution reactions. This allows for the attachment of diverse molecular fragments, expanding the structural complexity. Furthermore, metal-catalyzed decarboxylative strategies can be employed to convert alcohol-derived esters into more complex fluoroalkyl compounds, providing a pathway to novel fluorinated motifs.
The fluorinated pyridine ring itself is a versatile scaffold. The fluorine atom can be displaced by nucleophiles in SNAr (nucleophilic aromatic substitution) reactions, allowing for the introduction of a wide range of substituents. This reactivity is crucial for building libraries of compounds for drug discovery. The combination of the trifluoroethanol moiety and the fluoropyridine ring in a single molecule allows for sequential or orthogonal functionalization, leading to the rapid construction of complex, highly functionalized, and advanced fluorinated scaffolds.
Role in the Construction of Diverse Heterocyclic Systems
Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products, and the development of new methods for their synthesis is a continuous focus of chemical research. This compound is a valuable starting material for the synthesis of more complex, fused, or substituted heterocyclic systems.
The inherent functionality of the molecule—the hydroxyl group and the pyridine nitrogen—can participate in intramolecular cyclization reactions to form new rings. For example, after conversion of the alcohol to a suitable leaving group, the pyridine nitrogen can act as an intramolecular nucleophile to form a fused bicyclic system. Alternatively, the alcohol can be oxidized to a ketone, which then serves as an electrophilic site for condensation reactions with bifunctional nucleophiles to construct new heterocyclic rings, such as pyrazoles, isoxazoles, or pyrimidines.
Furthermore, the fluorinated pyridine ring can undergo cycloaddition reactions. The presence of electron-withdrawing fluoroalkyl groups can enhance the reactivity of the heterocyclic system as a dienophile or dipolarophile in [4+2] and [3+2] cycloadditions, respectively, leading to the formation of novel polycyclic fluorinated heterocycles. This approach provides a powerful strategy for accessing structurally diverse and biologically relevant molecules that would be difficult to synthesize through other means.
Table 2: Examples of Heterocycle Synthesis from Fluorinated Precursors
| Precursor Type | Reagent | Resulting Heterocycle | Reaction Type |
|---|---|---|---|
| Fluorinated 1,3-Diketones | Hydrazines | Pyrazoles | Condensation/Cyclization |
| Fluorinated 1,3-Diketones | Hydroxylamine | Isoxazoles | Condensation/Cyclization |
| Fluorinated Thiocarbonyls | Dienes | Thiopyrans | [4+2] Cycloaddition |
Utility as Reagents or Intermediates in Catalytic Cycles
Fluorinated alcohols possess unique properties, such as high polarity and the ability to form strong hydrogen bonds, which make them useful as solvents, additives, or even reagents in catalytic processes. This compound, with its combination of a fluoroalcohol and a pyridine moiety, has significant potential for use in catalytic cycles.
The pyridine nitrogen can act as a ligand for a metal center, allowing the entire molecule to function as a chiral ligand in asymmetric catalysis. The stereocenter at the alcohol position would be in close proximity to the metal, potentially inducing high levels of enantioselectivity in the catalyzed reaction.
Moreover, the alcohol itself can participate directly in the catalytic cycle through mechanisms like "borrowing hydrogen". In this type of reaction, a catalyst temporarily "borrows" hydrogen from the alcohol to form a metal-hydride species and an intermediate ketone. This reactive intermediate can then undergo a separate transformation (e.g., a Michael addition) before the hydrogen is returned by the catalyst, regenerating the alcohol and completing the catalytic cycle. The use of alcohols in this redox-neutral manner is highly atom-economical and is a key principle of green chemistry. The specific electronic and steric properties conferred by the trifluoromethyl and fluoropyridine groups could modulate the reactivity and selectivity of such catalytic systems.
Mechanistic Insights into Reactions Involving 2,2,2 Trifluoro 1 3 Fluoropyridin 2 Yl Ethan 1 Ol
Elucidation of Reaction Mechanisms for Its Formation and Transformations
The formation of 2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-ol and its subsequent chemical transformations are governed by fundamental reaction mechanisms, primarily nucleophilic addition to a carbonyl group for its synthesis and various substitution and elimination reactions for its derivatization.
Formation via Nucleophilic Trifluoromethylation:
The most probable synthetic route to this compound involves the nucleophilic addition of a trifluoromethyl anion equivalent to 3-fluoropyridine-2-carbaldehyde. The mechanism of this reaction is analogous to the well-documented trifluoromethylation of other aldehydes and ketones.
A common and effective source of the trifluoromethyl nucleophile is trifluoromethyltrimethylsilane (TMSCF₃), often referred to as the Ruppert-Prakash reagent. The reaction is typically initiated by a nucleophilic activator, such as a fluoride (B91410) salt (e.g., CsF, TBAF) or a Lewis base.
The proposed mechanism proceeds as follows:
Activation of the Trifluoromethyl Source: The fluoride ion from the initiator attacks the silicon atom of TMSCF₃, leading to the formation of a hypervalent siliconate intermediate.
Generation of the Trifluoromethyl Anion: This intermediate then releases the trifluoromethyl anion (CF₃⁻), which is the key nucleophile in the reaction.
Nucleophilic Attack: The highly electronegative trifluoromethyl anion attacks the electrophilic carbonyl carbon of 3-fluoropyridine-2-carbaldehyde. This step results in the formation of a trifluoromethylated alkoxide intermediate.
Protonation: The reaction is quenched with a proton source (e.g., water or a mild acid) to protonate the alkoxide intermediate, yielding the final product, this compound.
The reaction is generally irreversible due to the high stability of the resulting fluoroalkoxide.
Transformations of this compound:
The reactivity of this alcohol is dictated by the hydroxyl group and the influence of the electron-withdrawing trifluoromethyl and 3-fluoropyridin-2-yl groups.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethanone, using standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions. The mechanism of Swern oxidation involves the formation of an alkoxysulfonium salt intermediate, followed by an E2 elimination to yield the ketone.
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions will lead to the formation of esters. The Fischer esterification mechanism, involving acid-catalyzed nucleophilic acyl substitution, is a plausible pathway.
Dehydration: Under strongly acidic conditions and heat, dehydration can occur to form a fluorinated alkene. This reaction likely proceeds through a carbocation intermediate, although the stability of such an intermediate would be influenced by the adjacent electron-withdrawing groups.
Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) and subsequently displaced by a nucleophile in an Sₙ2 reaction.
Understanding Catalytic Cycles and Intermediates in its Synthesis or Derivatization
Catalysis plays a crucial role in enhancing the efficiency and selectivity of the synthesis of trifluoromethylated alcohols.
Catalytic Cycle for Nucleophilic Trifluoromethylation:
In the context of using TMSCF₃ with a catalytic amount of a fluoride source, a catalytic cycle can be proposed:
Initiation: A catalytic amount of a fluoride source (e.g., TBAF) reacts with TMSCF₃ to generate the trifluoromethyl anion.
Nucleophilic Addition: The trifluoromethyl anion adds to the 3-fluoropyridine-2-carbaldehyde to form the trifluoromethylated alkoxide intermediate.
Catalyst Regeneration: The resulting alkoxide can then react with another molecule of TMSCF₃ to form a silylated alcohol and regenerate the trifluoromethyl anion, which continues the catalytic cycle.
Termination: The cycle terminates upon the consumption of the starting materials, followed by an aqueous workup to hydrolyze the silylated alcohol to the final product.
Intermediates in the Catalytic Cycle:
[TMS(F)CF₃]⁻: A transient hypervalent siliconate intermediate.
CF₃⁻: The key nucleophilic trifluoromethyl anion.
Trifluoromethylated alkoxide: The intermediate formed after the addition of the trifluoromethyl anion to the aldehyde.
Silylated alcohol: The product of the reaction between the alkoxide intermediate and TMSCF₃, which upon hydrolysis gives the final product.
The use of chiral catalysts can lead to the enantioselective synthesis of this compound. Chiral Lewis acids or bases can coordinate to the aldehyde or the trifluoromethylating reagent, creating a chiral environment that favors the formation of one enantiomer over the other.
Kinetic and Thermodynamic Aspects of its Chemical Transformations
Thermodynamics:
Formation: The nucleophilic trifluoromethylation of an aldehyde is generally a thermodynamically favorable process. The formation of a strong C-C bond and the stability of the resulting alcohol contribute to a negative Gibbs free energy change for the reaction.
Transformations: The thermodynamic feasibility of its transformations depends on the specific reaction. For instance, oxidation to the ketone is typically exergonic. Esterification is an equilibrium process, and the position of the equilibrium can be shifted by removing water.
Kinetics:
Formation: The rate of nucleophilic trifluoromethylation is influenced by several factors, including the nature of the trifluoromethyl source, the catalyst, the solvent, and the electrophilicity of the aldehyde. The electron-withdrawing nature of the fluorine atom on the pyridine (B92270) ring in 3-fluoropyridine-2-carbaldehyde would likely increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack compared to an unsubstituted pyridine-2-carbaldehyde.
Transformations: The kinetics of subsequent reactions are also influenced by the electronic properties of the molecule. The electron-withdrawing trifluoromethyl group can affect the reactivity of the adjacent hydroxyl group. For example, it can increase the acidity of the hydroxyl proton, which may influence the rates of reactions where proton transfer is a key step.
The table below summarizes the key mechanistic features discussed:
| Reaction | Key Mechanism | Intermediates | Driving Force |
| Formation | Nucleophilic addition | Hypervalent siliconate, Trifluoromethyl anion, Alkoxide | Formation of a stable C-C bond |
| Oxidation | Varies with reagent (e.g., Swern) | Alkoxysulfonium ylide (Swern) | Formation of a C=O double bond |
| Esterification | Nucleophilic acyl substitution | Tetrahedral intermediate | Formation of a stable ester |
| Dehydration | Elimination (E1 or E2) | Carbocation (E1) | Formation of a C=C double bond |
Future Research Directions and Perspectives
Development of Novel and Sustainable Asymmetric Synthesis Methods
The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern medicinal chemistry. Future efforts will likely focus on developing highly efficient and sustainable asymmetric routes to 2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-ol.
Chemoenzymatic approaches represent a particularly promising avenue. The use of enzymes, such as alcohol dehydrogenases (ADHs), offers a green and highly selective method for the reduction of the corresponding prochiral ketone. Studies on similar pyridine-based α-fluorinated secondary alcohols have demonstrated the efficacy of ADHs, like the one from Lactobacillus kefir, in achieving excellent enantiomeric excess (95–>99%) and high yields (up to 98%). nih.gov This biocatalytic method, often utilizing a cofactor regeneration system, avoids the need for heavy metal catalysts and operates under mild, aqueous conditions. nih.govnih.gov Future research could focus on screening a broader range of dehydrogenases or engineering existing enzymes to optimize selectivity and efficiency specifically for the 3-fluoropyridin-2-yl substrate.
Another key area is the advancement of catalytic asymmetric synthesis using transition metal complexes. nih.govacs.orgresearchgate.net Methods involving transfer hydrogenation or the diastereoselective reduction of chiral imine derivatives have proven effective for related pyridyl amines and could be adapted for this target molecule. unito.it The development of novel, earth-abundant metal catalysts would further enhance the sustainability of these synthetic routes.
| Synthesis Strategy | Key Features | Potential Advantages | Reported Efficiency (for related substrates) |
| Chemoenzymatic Reduction | Use of Alcohol Dehydrogenases (e.g., from L. kefir) | High enantioselectivity, mild reaction conditions, environmentally benign. mdpi.com | 95–>99% ee, up to 98% yield. nih.gov |
| Catalytic Asymmetric Reduction | Transition metal complexes (e.g., Ru, Ir) with chiral ligands. | Broad substrate scope, high turnover numbers. nih.gov | High diastereo- and enantioselectivity. nih.gov |
| Diastereoselective Reduction | Reduction of chiral imines (e.g., N-p-toluenesulfinyl ketimines). | Controlled formation of specific stereoisomers. | Good yields and diastereoselectivities. unito.it |
Exploration of Unprecedented Reactivity Modes and Functionalizations
Beyond its synthesis, the future exploration of this compound will involve uncovering new reactivity patterns and functionalization strategies. The interplay between the hydroxyl group, the trifluoromethyl group, and the fluoropyridine ring offers fertile ground for novel chemical transformations.
One area of significant potential is the transition-metal-catalyzed C-H activation of the pyridine (B92270) ring. acs.orgox.ac.ukacs.org The fluorine and hydroxyl substituents can act as directing groups, enabling regioselective functionalization at other positions on the heterocycle. acs.orgox.ac.ukresearchgate.net This would allow for the late-stage introduction of diverse functional groups, rapidly expanding the chemical space around the core scaffold. Research into how ortho-fluorine substituents influence the thermodynamics and kinetics of C-H activation could provide valuable insights for designing such reactions. acs.orgacs.org
Furthermore, the hydroxyl group itself is a versatile handle for functionalization. While standard transformations like oxidation and esterification are expected, future research could explore more advanced reactions such as deoxygenative trifluoromethylation , which could introduce a C(sp³)–CF₃ bond, a valuable motif in medicinal chemistry. nih.gov Additionally, the development of novel catalytic systems for the oxytrifluoromethylation of alkenes using alcohols as the oxygen source points to the potential for using this compound in more complex, multicomponent reactions. sustech.edu.cn
Integration into Automated and Flow Chemistry Platforms
The translation of synthetic routes from traditional batch processes to automated and continuous flow platforms is revolutionizing the pharmaceutical and chemical industries. rsc.orgnih.govcontractpharma.comaurigeneservices.com These technologies offer enhanced safety, scalability, and process control, making them ideal for the synthesis of this compound and its derivatives.
Flow chemistry is particularly well-suited for fluorination reactions, which can be hazardous and highly exothermic. researchgate.netdurham.ac.uk Continuous flow reactors provide superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of runaway reactions. rsc.orgcontractpharma.com This technology enables the safe use of reactive reagents and can facilitate multi-step syntheses in a streamlined, continuous operation, reducing waste and improving efficiency. nih.govacs.org Future work will likely involve developing a robust, multi-step flow process for the synthesis of this compound, potentially integrating in-line purification and analysis. researchgate.net
Automated synthesis platforms can accelerate the discovery and optimization of new derivatives. rsc.org By systematically varying reagents and reaction conditions, these systems can rapidly generate libraries of related compounds for biological screening. This is especially valuable in early-stage drug discovery, where identifying structure-activity relationships is crucial.
| Parameter | Batch Chemistry | Flow Chemistry |
| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent, enabling precise temperature control. contractpharma.com |
| Safety | Higher risk with hazardous reagents and exotherms | Enhanced safety due to small reaction volumes. rsc.org |
| Scalability | Often requires re-optimization | More straightforward and predictable scaling. nih.gov |
| Process Control | Manual or semi-automated | Fully automated with real-time monitoring. aurigeneservices.com |
| Multi-step Synthesis | Requires isolation of intermediates | Can be "telescoped" into a single continuous process. rsc.org |
Advanced Theoretical Prediction and Rational Design of Derivatives
Computational chemistry and molecular modeling are indispensable tools for modern chemical research. mdpi.com The application of advanced theoretical methods will be crucial for the rational design of novel derivatives of this compound with tailored properties.
Quantum chemical calculations , such as Density Functional Theory (DFT), can be employed to predict the compound's reactivity, conformational preferences, and electronic properties. cdnsciencepub.com This understanding can guide the development of new synthetic reactions and help explain observed regioselectivity. For instance, computational studies can elucidate the molecular basis of enzyme selectivity in asymmetric synthesis or predict the most favorable sites for C-H activation. chemrxiv.org
In the context of drug discovery, molecular docking and molecular dynamics (MD) simulations can predict how derivatives of this compound will bind to biological targets like proteins and enzymes. nih.gov These computational techniques allow for the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the highest predicted affinity and best pharmacological profiles. mdpi.com This rational design approach can significantly reduce the time and cost associated with developing new therapeutic agents. rsc.orgnih.gov
Expanding Utility in Interdisciplinary Chemical Research Paradigms
The unique structural and electronic properties of this compound make it a versatile building block for a wide range of interdisciplinary applications. nih.gov
In medicinal chemistry and chemical biology , this compound serves as an attractive scaffold for the development of new therapeutic agents. The fluorinated pyridine motif is present in numerous successful drugs and agrochemicals. rsc.org Future research could involve incorporating this alcohol into larger molecules to probe biological systems or to develop new drugs targeting a variety of diseases. nih.gov Furthermore, by introducing a positron-emitting isotope like ¹⁸F, derivatives could be developed as novel imaging agents for Positron Emission Tomography (PET), enabling non-invasive diagnosis and monitoring of diseases. nih.govacs.org
In materials science , the introduction of fluorine can significantly alter the properties of organic materials. The high electronegativity and specific interactions of fluorine can influence crystal packing, liquid crystalline phases, and the electronic properties of polymers. Derivatives of this compound could be explored as components of novel functional materials, such as advanced polymers or liquid crystals with unique optical or electronic characteristics.
Q & A
Q. What are the optimal synthetic routes for 2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-ol?
Methodological Answer: The compound can be synthesized via nucleophilic addition of trifluoroacetophenone derivatives to 3-fluoropyridine under basic conditions (e.g., NaH or KOtBu). Condensation reactions using fluorinated ketones and pyridine precursors are also effective, with yields influenced by solvent polarity and temperature control (e.g., THF at 0–25°C) . Post-synthesis purification often involves column chromatography or recrystallization.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C/¹⁹F NMR : To confirm the presence of fluorinated groups and pyridine ring substitution patterns.
- FTIR : Identifies hydroxyl (-OH) and C-F stretching vibrations.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : For absolute configuration determination using programs like SHELXL .
Q. How does the trifluoromethyl group influence the compound’s reactivity?
Methodological Answer: The -CF₃ group increases electrophilicity at the adjacent carbon, facilitating nucleophilic attacks. Comparative studies with non-fluorinated analogs (e.g., methyl or ethyl derivatives) reveal enhanced stability against oxidation and metabolic degradation .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for this chiral fluorinated alcohol?
Methodological Answer: Enantioselectivity is induced using chiral catalysts such as (R)-BINOL-derived phosphoric acids during asymmetric reduction of ketone intermediates. Kinetic resolution via lipase-catalyzed acetylation (e.g., Candida antarctica lipase B) can also separate enantiomers with >90% ee .
Q. What computational methods are used to predict interactions with biological targets?
Methodological Answer:
- Molecular Docking : Models binding modes with enzymes (e.g., cytochrome P450) or receptors using AutoDock Vina.
- DFT Calculations : Assess electronic effects of fluorine substituents on reaction intermediates.
- MD Simulations : Evaluate stability of ligand-protein complexes in physiological conditions .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Replication : Standardize conditions (pH, temperature, solvent) to minimize variability.
- Purity Analysis : Use HPLC to confirm >95% purity and rule out byproduct interference.
- Stereochemical Analysis : Employ chiral chromatography to verify enantiomeric ratios, as biological activity often depends on absolute configuration .
Q. What strategies optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) for hydrogenation steps.
- Solvent Optimization : Replace THF with greener solvents (e.g., 2-MeTHF) to improve scalability.
- Flow Chemistry : Continuous flow systems enhance heat/mass transfer for exothermic reactions .
Data Contradiction Analysis
Q. Why do different studies report varying enzymatic inhibition potencies?
Methodological Answer: Discrepancies arise from:
- Enzyme Isoforms : Variations in cytochrome P450 isoforms (e.g., CYP3A4 vs. CYP2D6) affect binding.
- Fluorine Positioning : Meta vs. ortho fluorine on pyridine alters electronic effects and steric hindrance.
- Assay Sensitivity : Fluorescence-based assays may overestimate activity compared to radiometric methods .
Structural and Mechanistic Insights
Q. How does the 3-fluoropyridin-2-yl moiety enhance metabolic stability?
Methodological Answer: The fluorine atom at the 3-position reduces electron density on the pyridine ring, slowing oxidative metabolism by hepatic enzymes. Comparative studies with non-fluorinated pyridines show extended half-lives in vitro .
Q. What is the role of the hydroxyl group in intermolecular interactions?
Methodological Answer: The -OH group forms hydrogen bonds with catalytic residues in enzymes (e.g., serine hydrolases). Site-directed mutagenesis studies confirm that replacing -OH with -OCH₃ reduces binding affinity by 10-fold .
Experimental Design Recommendations
- Crystallography : Use SHELX for refining crystal structures, particularly for resolving disorder in fluorinated moieties .
- Reaction Monitoring : In situ IR spectroscopy tracks intermediate formation during synthesis.
- Biological Assays : Include positive controls (e.g., known CYP inhibitors) to validate assay reliability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
